MAO-B Inhibition Selectivity: 4-Methoxy-7-methylquinoline-2-carbaldehyde Demonstrates Moderate Preference Over MAO-A
4-Methoxy-7-methylquinoline-2-carbaldehyde exhibits measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing substantially weaker inhibition of MAO-A (IC50 = 100,000 nM) [1]. This approximately 6-fold selectivity for MAO-B over MAO-A represents a preferential inhibition profile that may be relevant for neurological disorder research. In comparison, the unsubstituted quinoline-2-carbaldehyde scaffold lacks this methoxy/methyl substitution pattern and has not been reported to display comparable MAO-B selectivity in publicly available databases [2].
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 = 100,000 nM |
| Comparator Or Baseline | Quinoline-2-carbaldehyde (CAS 5470-96-2): No reported MAO-B/MAO-A selectivity data in BindingDB or ChEMBL |
| Quantified Difference | ~6-fold selectivity (MAO-B vs. MAO-A) |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline measured by fluorescence assay |
Why This Matters
For researchers investigating selective MAO-B inhibitors in Parkinson's disease or depression models, the 6-fold selectivity window provides a starting point for SAR optimization that simpler quinoline-2-carbaldehyde building blocks cannot offer.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). MAO-B IC50: 1.70E+4 nM; MAO-A IC50: 1.00E+5 nM. http://www.bindingdb.org View Source
- [2] ChEMBL Database. Quinoline-2-carbaldehyde (CHEMBL3187933). No MAO inhibition data reported. https://www.ebi.ac.uk/chembl View Source
